molecular formula C15H22O4 B15145279 (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one

(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one

Cat. No.: B15145279
M. Wt: 266.33 g/mol
InChI Key: BKVXPJGDTWUKIM-CPTXAVDFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides . The isolation process involves extensive spectroscopic analysis to elucidate its structure . While specific synthetic routes for Carabrolactone B are not widely documented, the isolation from natural sources remains the primary method of obtaining this compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Carabrolactone B.

Chemical Reactions Analysis

Types of Reactions

Carabrolactone B, like other sesquiterpene lactones, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

Carabrolactone B has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Carabrolactone B involves its interaction with molecular targets and pathways that regulate cell proliferation and protein synthesis . By inhibiting these pathways, Carabrolactone B can exert anti-proliferative and chemo-protective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carabrolactone B is unique due to its specific molecular structure and the presence of hydroxyl groups, which contribute to its distinct biological activities. Its ability to inhibit protein synthesis and provide chemo-protective effects sets it apart from other similar compounds .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(8aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9?,10?,11?,12?,13?,15-/m0/s1

InChI Key

BKVXPJGDTWUKIM-CPTXAVDFSA-N

Isomeric SMILES

CC1CC2C(C([C@]3(C1CCC3O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2

Origin of Product

United States

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